N-(1-methylsulfinylpropan-2-yl)-2-phenylpropan-1-amine
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Overview
Description
N-(1-methylsulfinylpropan-2-yl)-2-phenylpropan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfinyl group attached to a propyl chain, which is further connected to a phenylpropan-1-amine moiety. The presence of both sulfinyl and amine groups in the molecule makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylsulfinylpropan-2-yl)-2-phenylpropan-1-amine typically involves multi-step organic reactions. One common method includes the initial formation of the sulfinyl group through the oxidation of a thioether precursor. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The resulting sulfoxide is then subjected to further reactions to introduce the amine group and the phenylpropan-1-amine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes followed by amination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: N-(1-methylsulfinylpropan-2-yl)-2-phenylpropan-1
Properties
IUPAC Name |
N-(1-methylsulfinylpropan-2-yl)-2-phenylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-11(13-7-5-4-6-8-13)9-14-12(2)10-16(3)15/h4-8,11-12,14H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHXNLTHSPBGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)CS(=O)C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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